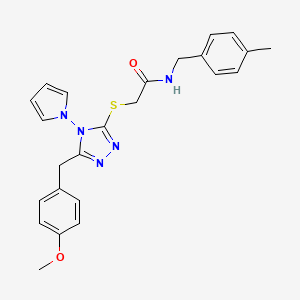
2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide , identified by its CAS number 896305-87-6 , exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C23H23N5O2S, with a molecular weight of 433.5 g/mol . Its structure includes a triazole ring, which is known for conferring various biological activities, and a pyrrole moiety that enhances its pharmacological profile.
| Property | Value |
|---|---|
| CAS Number | 896305-87-6 |
| Molecular Formula | C23H23N5O2S |
| Molecular Weight | 433.5 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Research indicates that compounds containing triazole and pyrrole moieties often exhibit anticancer properties . For instance, derivatives of triazoles have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that related compounds had IC50 values ranging from 1.61μg/mL to 1.98μg/mL against specific tumor cell lines, highlighting the effectiveness of structural modifications in enhancing cytotoxicity .
Case Study:
In a comparative analysis of similar triazole derivatives, the compound exhibited significant growth inhibition in human cancer cell lines (e.g., A549 lung cancer cells). The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways involved in proliferation and survival.
Antimicrobial Properties
The compound's thioether functionality suggests potential antimicrobial activity . Triazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal effects. A recent investigation into related thiazole compounds showed promising results against Gram-positive bacteria with MIC values around 31.25μg/mL .
Table: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 31.25 | Gram-positive bacteria |
| Compound B | 15.00 | Fungal |
| 2-((5-(4-methoxybenzyl)... | TBD | TBD |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity: The presence of the triazole ring allows for interaction with enzymes such as cyclooxygenase (COX), which are pivotal in inflammation and cancer progression.
- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Cell Signaling Modulation: The compound may influence signaling pathways associated with cell survival and apoptosis.
Eigenschaften
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-18-5-7-20(8-6-18)16-25-23(30)17-32-24-27-26-22(29(24)28-13-3-4-14-28)15-19-9-11-21(31-2)12-10-19/h3-14H,15-17H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQJEVIFAKHYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














